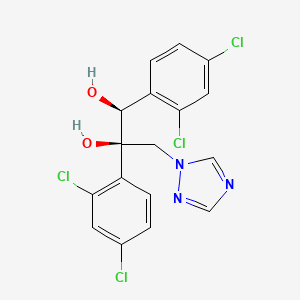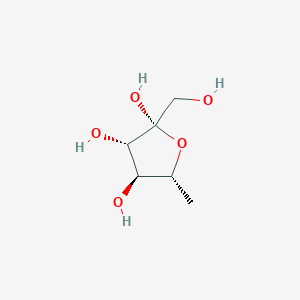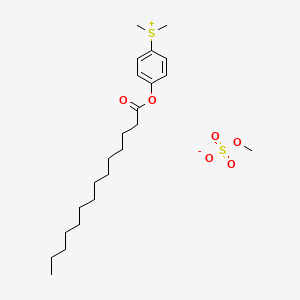
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a bicyclic framework with two isocyanate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedimethyl diisocyanate typically involves the reaction of a suitable precursor with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as distillation or crystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include polyurethanes, polyureas, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing into its use in the development of medical devices and coatings with antimicrobial properties.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Wirkmechanismus
The mechanism of action of octahydro-4,7-methano-1H-indenedimethyl diisocyanate primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is unique due to its bicyclic structure, which imparts specific physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specialized applications where other diisocyanates may not perform as well.
Eigenschaften
CAS-Nummer |
28807-72-9 |
|---|---|
Molekularformel |
C16H16N4O4 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2 |
InChI-Schlüssel |
ZVZTYOCDUNFENN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















